molecular formula C18H14O4S2 B12339455 3,3'-(Dithiodi-4,1-phenylene)bis-2-propenoic Acid; 4,4'-Dithiodi-cinnamic Acid

3,3'-(Dithiodi-4,1-phenylene)bis-2-propenoic Acid; 4,4'-Dithiodi-cinnamic Acid

Cat. No.: B12339455
M. Wt: 358.4 g/mol
InChI Key: AUSTUSJOMJITTD-YDWXAUTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Dithiodi-4,1-phenylene)bis-2-propenoic Acid typically involves the reaction of 4,4’-dithiodiphenol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the thiol groups. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Types of Reactions:

    Oxidation: The thiol groups in the compound can undergo oxidation to form disulfide bonds.

    Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The propenoic acid groups can participate in nucleophilic substitution reactions, particularly with nucleophiles such as amines and alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: DTT or TCEP in aqueous or organic solvents.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of disulfide-linked dimers.

    Reduction: Regeneration of thiol groups.

    Substitution: Formation of amides or esters depending on the nucleophile used.

Scientific Research Applications

3,3’-(Dithiodi-4,1-phenylene)bis-2-propenoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3’-(Dithiodi-4,1-phenylene)bis-2-propenoic Acid exerts its effects is primarily through its thiol-disulfide chemistry. The compound can form and break disulfide bonds, which is crucial in various biochemical processes. The molecular targets include proteins and enzymes that contain cysteine residues, allowing for the modification of their structure and function .

Comparison with Similar Compounds

    3,3’-(1,3-Phenylene)bis(2-propenoic acid): Similar structure but lacks the disulfide linkage.

    4,4’-Dithiodiphenol: Contains the disulfide linkage but lacks the propenoic acid groups.

    4,4’-Dithiodi-cinnamic Acid: Another name for the same compound.

Uniqueness: 3,3’-(Dithiodi-4,1-phenylene)bis-2-propenoic Acid is unique due to the combination of disulfide linkages and propenoic acid groups, which confer both reactivity and stability. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and materials science .

Properties

Molecular Formula

C18H14O4S2

Molecular Weight

358.4 g/mol

IUPAC Name

(E)-3-[4-[[4-[(E)-2-carboxyethenyl]phenyl]disulfanyl]phenyl]prop-2-enoic acid

InChI

InChI=1S/C18H14O4S2/c19-17(20)11-5-13-1-7-15(8-2-13)23-24-16-9-3-14(4-10-16)6-12-18(21)22/h1-12H,(H,19,20)(H,21,22)/b11-5+,12-6+

InChI Key

AUSTUSJOMJITTD-YDWXAUTNSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)SSC2=CC=C(C=C2)/C=C/C(=O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)SSC2=CC=C(C=C2)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.